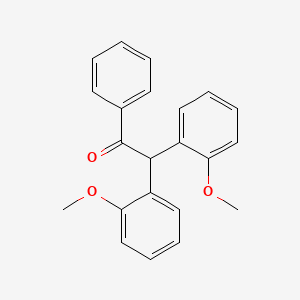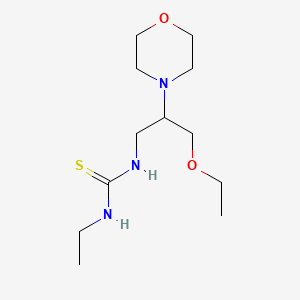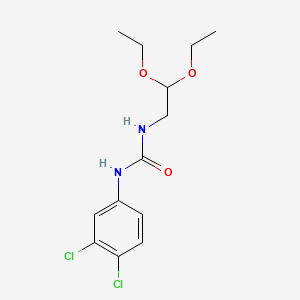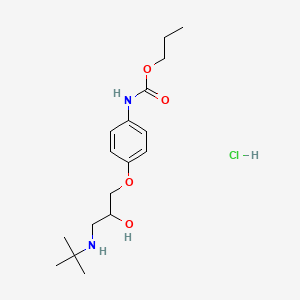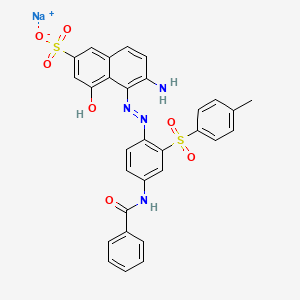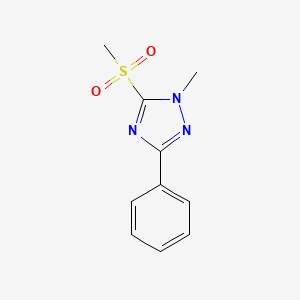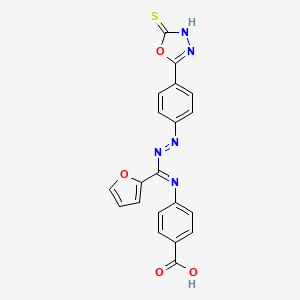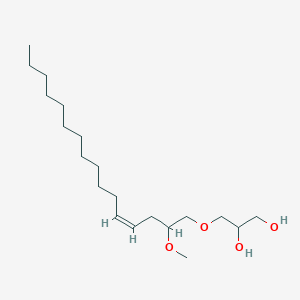
1-O-(2-Methoxy-4-hexadecenyl)glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-(2-Methoxy-4-hexadecenyl)glycerol is a glycerol derivative known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group and a hexadecenyl chain attached to the glycerol backbone. It has been studied for its role in biological systems and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2-Methoxy-4-hexadecenyl)glycerol typically involves the alkylation of glycerol with a suitable alkylating agent. One common method includes the reaction of glycerol with 2-methoxy-4-hexadecenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-O-(2-Methoxy-4-hexadecenyl)glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexadecenyl chain to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated glycerol derivatives.
科学研究应用
1-O-(2-Methoxy-4-hexadecenyl)glycerol has been explored for its applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory agent and in cancer treatment.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of 1-O-(2-Methoxy-4-hexadecenyl)glycerol involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways by acting on membrane receptors and enzymes. The compound’s effects on lipid metabolism and inflammatory responses are of particular interest in medical research.
相似化合物的比较
Similar Compounds
1-O-(2-Methoxy-4-heptadecenyl)glycerol: Similar in structure but with a heptadecenyl chain.
1-O-(2-Methoxy-4-octadecenyl)glycerol: Contains an octadecenyl chain instead of hexadecenyl.
Uniqueness
1-O-(2-Methoxy-4-hexadecenyl)glycerol is unique due to its specific chain length and the presence of a methoxy group, which confer distinct physicochemical properties and biological activities. Its specific interactions with cellular components make it a valuable compound for targeted research and applications.
属性
CAS 编号 |
16725-33-0 |
|---|---|
分子式 |
C20H40O4 |
分子量 |
344.5 g/mol |
IUPAC 名称 |
3-[(Z)-2-methoxyhexadec-4-enoxy]propane-1,2-diol |
InChI |
InChI=1S/C20H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23-2)18-24-17-19(22)16-21/h13-14,19-22H,3-12,15-18H2,1-2H3/b14-13- |
InChI 键 |
VFDINTHTYMZZND-YPKPFQOOSA-N |
手性 SMILES |
CCCCCCCCCCC/C=C\CC(COCC(CO)O)OC |
规范 SMILES |
CCCCCCCCCCCC=CCC(COCC(CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

